N-[(3,4-dimethoxyphenyl)carbamothioyl]-2,3-dimethylbenzamide
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Overview
Description
N-[(3,4-dimethoxyphenyl)carbamothioyl]-2,3-dimethylbenzamide is a complex organic compound with a molecular formula of C18H20N2O3S This compound is characterized by the presence of a benzamide core substituted with dimethoxyphenyl and carbamothioyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)carbamothioyl]-2,3-dimethylbenzamide typically involves the reaction of 3,4-dimethoxyaniline with 2,3-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with thiocarbamoyl chloride to yield the final product. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)carbamothioyl]-2,3-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamothioyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: The major products include sulfoxides and sulfones.
Reduction: The major products are the corresponding amines.
Substitution: The products depend on the nucleophile used, but typically include substituted benzamides.
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)carbamothioyl]-2,3-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)carbamothioyl]-2,3-dimethylbenzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
Similar Compounds
- N-[(3,4-dimethoxyphenyl)carbamothioyl]benzamide
- N-[(3,4-dimethoxyphenyl)carbamothioyl]-4-methoxybenzamide
- N-[(3,4-dimethoxyphenyl)carbamothioyl]-3,4-dimethoxybenzamide
Uniqueness
N-[(3,4-dimethoxyphenyl)carbamothioyl]-2,3-dimethylbenzamide is unique due to the presence of both dimethoxyphenyl and dimethylbenzamide groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds that may lack one or more of these functional groups .
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)carbamothioyl]-2,3-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-11-6-5-7-14(12(11)2)17(21)20-18(24)19-13-8-9-15(22-3)16(10-13)23-4/h5-10H,1-4H3,(H2,19,20,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JANDEQYYALOLBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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